1beta,3alpha,7beta-Trihydroxy-5beta-cholanic Acid
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Overview
Description
1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a trihydroxy derivative of cholanic acid, characterized by the presence of hydroxy groups at the 1beta, 3alpha, and 7beta positions on the cholanic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid can be synthesized through various chemical reactions involving the hydroxylation of cholanic acid derivatives. The process typically involves:
Purification: The crude product is often purified through crystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reagent concentration.
Automated Purification Systems: For efficient separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions: 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:
Substitution: Replacement of hydroxy groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halides, esters.
Scientific Research Applications
1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other bile acid derivatives and complex organic molecules.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent in research laboratories.
Mechanism of Action
The mechanism of action of 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways:
Farnesoid X Receptor (FXR): This compound acts as a ligand for FXR, a nuclear receptor that regulates bile acid synthesis, lipid metabolism, and glucose homeostasis.
Bile Acid Transporters: It influences the activity of bile acid transporters, affecting the enterohepatic circulation of bile acids.
Comparison with Similar Compounds
1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid can be compared with other similar bile acid derivatives:
3alpha,7alpha,12beta-Trihydroxy-5beta-cholan-24-oic Acid: This compound has hydroxy groups at the 3alpha, 7alpha, and 12beta positions, differing in the position and stereochemistry of the hydroxy groups.
3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid: This compound has hydroxy groups at the 3beta, 7alpha, and 12alpha positions, also differing in the position and stereochemistry of the hydroxy groups.
Uniqueness: 1beta,3alpha,7beta-Trihydroxy-5beta-cholan-24-oic Acid is unique due to its specific hydroxy group configuration, which influences its biological activity and interactions with molecular targets.
Properties
IUPAC Name |
(4R)-4-[(1R,3S,5S,7S,8S,9S,10S,13R,14S,17R)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(8-9-23(16,17)2)24(3)14(11-19(22)26)10-15(25)12-20(24)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19+,20-,22+,23-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUVAHWOVINGNE-BSNAKVQISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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